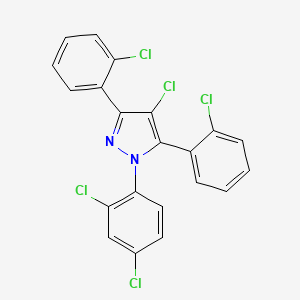
4-chloro-3,5-bis(2-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3,5-bis(2-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of multiple chlorine atoms attached to phenyl rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(2-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific precursors used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-bis(2-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted by other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-bis(2-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated pyrazoles and phenyl-substituted pyrazoles. Examples include:
- 3,5-dichloro-1-phenylpyrazole
- 4-chloro-3,5-diphenylpyrazole
Uniqueness
The uniqueness of 4-chloro-3,5-bis(2-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple chlorine atoms may enhance its stability and resistance to degradation.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C21H11Cl5N2 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
4-chloro-3,5-bis(2-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole |
InChI |
InChI=1S/C21H11Cl5N2/c22-12-9-10-18(17(25)11-12)28-21(14-6-2-4-8-16(14)24)19(26)20(27-28)13-5-1-3-7-15(13)23/h1-11H |
InChI Key |
PJESIPJYVRWANE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10911038.png)
![N-{(1Z)-1-(2,5-dimethoxyphenyl)-3-oxo-3-[(2E)-2-(2,4,6-tribromo-3-hydroxybenzylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B10911040.png)
![methyl 1-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate](/img/structure/B10911042.png)
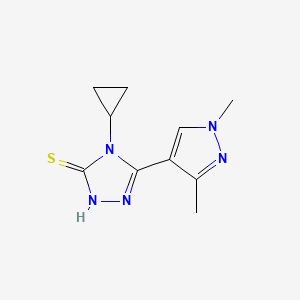
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B10911045.png)
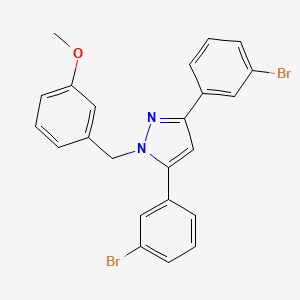
![2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B10911053.png)
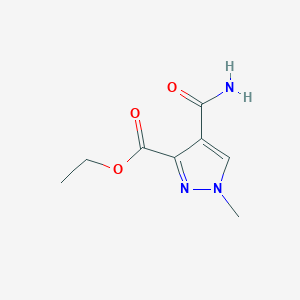
![3-[(2E)-3-(1',3'-dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B10911066.png)
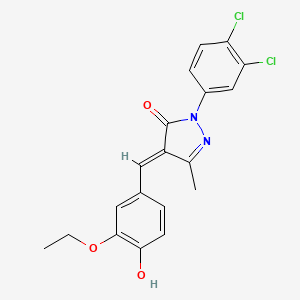
![1-[(4-bromophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10911084.png)
![(16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]estra-1(10),2,4-triene-3,17-diol](/img/structure/B10911091.png)
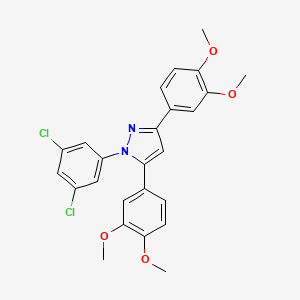
![1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone](/img/structure/B10911097.png)
